Biotin-PEG4-Alkyne Biotin-PEG4-Alkyne Biotin-PEG4-alkyne is a PEG derivative containing a biotin group and an alkyne group. The alkyne group can react with azide moiety in Cu(I)-catalyzed Click Chemistry reaction to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules.
Brand Name: Vulcanchem
CAS No.: 1458576-00-5
VCID: VC0521327
InChI: InChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1
SMILES: C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Molecular Formula: C21H35N3O6S
Molecular Weight: 457.59

Biotin-PEG4-Alkyne

CAS No.: 1458576-00-5

Cat. No.: VC0521327

Molecular Formula: C21H35N3O6S

Molecular Weight: 457.59

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Biotin-PEG4-Alkyne - 1458576-00-5

Specification

Description Biotin-PEG4-alkyne is a PEG derivative containing a biotin group and an alkyne group. The alkyne group can react with azide moiety in Cu(I)-catalyzed Click Chemistry reaction to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules.
CAS No. 1458576-00-5
Molecular Formula C21H35N3O6S
Molecular Weight 457.59
IUPAC Name 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide
Standard InChI InChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1
Standard InChI Key SKMJWNZZFUDLKQ-BJLQDIEVSA-N
SMILES C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator